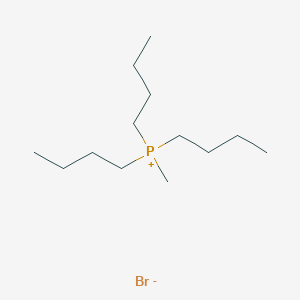

Tri-n-butylmethylphosphonium bromide

Description

Tri-n-butylmethylphosphonium bromide (CAS: Not explicitly provided in evidence) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three n-butyl groups and one methyl group, with a bromide counterion. Phosphonium salts are widely used in organic synthesis, catalysis, and ionic liquids due to their stability and tunable solubility.

Properties

Molecular Formula |

C13H30BrP |

|---|---|

Molecular Weight |

297.25 g/mol |

IUPAC Name |

tributyl(methyl)phosphanium;bromide |

InChI |

InChI=1S/C13H30P.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

SDSMZSUWTYFEBO-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.[Br-] |

Origin of Product |

United States |

Scientific Research Applications

Catalytic Applications

Phase Transfer Catalysis:

Tri-n-butylmethylphosphonium bromide is widely used as a phase transfer catalyst in organic synthesis. Its ability to facilitate reactions between immiscible phases enhances reaction rates and yields. The compound promotes the transfer of reactants across phase boundaries, making it particularly useful in nucleophilic substitution reactions and alkylation processes.

Table 1: Summary of Catalytic Applications

| Application Type | Reaction Type | Reference |

|---|---|---|

| Phase Transfer Catalyst | Nucleophilic Substitution | |

| Alkylation Reactions | Synthesis of Alkylated Compounds | |

| Halogenation | Formation of Alkyl Halides |

Material Science

Polymer Chemistry:

In the field of polymer science, this compound is utilized to synthesize polymers with specific properties. It acts as an initiator in the polymerization of various monomers, leading to materials with enhanced thermal stability and mechanical properties. Its incorporation into dental materials has also shown promising results in improving biocompatibility and reducing microbial adhesion.

Case Study: Dental Materials

A study investigated the use of this compound in dental resins. The results indicated improved antimicrobial properties against biofilms, which are critical in preventing infections in dental applications .

Biological Applications

Cytotoxicity Studies:

Research has demonstrated that phosphonium salts, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in HeLa cells, making it a potential candidate for anticancer therapies .

Table 2: Cytotoxicity Data

Environmental Applications

Wastewater Treatment:

this compound has been explored for its ability to remove heavy metals from wastewater. Its effectiveness as a chelating agent allows it to bind with metal ions, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Removal

A study highlighted the use of this compound in treating industrial effluents containing lead and cadmium. The results indicated a substantial reduction in metal concentration post-treatment, showcasing its potential for environmental remediation .

Chemical Reactions Analysis

Formation of Phosphonium Ylides

Methyltriphenylphosphonium bromide is a precursor to methylenetriphenylphosphorane , a key reagent in Wittig reactions. Treatment with a strong base (e.g., n-BuLi) abstracts a β-hydrogen, generating the ylide:

This ylide reacts with aldehydes/ketones to form alkenes, critical in synthesizing pharmaceuticals and fine chemicals .

Reactivity of Trialkylphosphonium Salts

Tri-n-butylphosphonium derivatives exhibit unique reactivity due to steric and electronic effects:

Phase Behavior in Hydrate Formation

Tri-n-butylalkylphosphonium bromides form semiclathrate hydrates with distinct phase equilibria:

| Phosphonium Salt | Equilibrium Temp. (°C) | Dissociation Enthalpy (kJ/mol) | Crystal Structure |

|---|---|---|---|

| P4444-Br (n-butyl) | ~12.5 | 220–230 | Orthorhombic |

| P444(i-5)-Br (branched) | ~14.0 | 215–225 | Orthorhombic |

| P444(Al)-Br (allyl) | ~10.0 | 210–220 | Cubic |

Branched alkyl groups (e.g., iso-pentyl) increase equilibrium temperatures, while allyl groups reduce them .

Nucleophilic Substitution

Tri-n-butylphosphonium salts participate in SN2 reactions. For example, reaction with alkyl halides yields quaternary phosphonium salts:

Reaction rates depend on steric hindrance and solvent polarity .

Cytotoxic Activity

Tri-n-butyl-n-hexadecylphosphonium bromide exhibits potent cytotoxicity against cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference Compound (Cisplatin IC₅₀) |

|---|---|---|

| HeLa | <5 | 60 µM |

| K562 | <10 | 75 µM |

Mechanistically, the bromide ion and hydrophobic alkyl chains enhance membrane disruption .

Stabilization of Nanoparticles

Phosphonium salts stabilize metal nanoparticles (e.g., Pd, Au) by forming micellar aggregates. For example:

-

Pd Nanoparticles : Tri-n-butylphosphonium bromides create micelles that concentrate substrates, enhancing catalytic activity in cross-coupling reactions .

Thermal Decomposition

At elevated temperatures (>200°C), trialkylphosphonium bromides decompose via:

-

C-P bond cleavage , releasing alkyl bromides and phosphine oxides.

-

Oxidation , forming phosphoric acid derivatives.

Comparison with Similar Compounds

Table 1: Key Properties of Phosphonium Bromide Derivatives

Key Comparisons:

Structural Influence on Reactivity Butyl vs. Methyl Groups: Butyltriphenylphosphonium bromide exhibits higher lipophilicity than methyltriphenylphosphonium bromide, enhancing its utility in phase-transfer catalysis . Functionalized Chains: The aminopropyl group in (3-aminopropyl)triphenylphosphonium bromide enables conjugation with biomolecules, making it ideal for targeted drug delivery . In contrast, the bromopropyl group in (3-bromopropyl)triphenylphosphonium bromide facilitates halogenation reactions .

Applications in Synthesis

- Wittig Reactions : Methyltriphenylphosphonium bromide is a staple for generating ylides to synthesize alkenes, while carbomethoxymethyl derivatives (e.g., CAS 1779-58-4) specialize in forming α,β-unsaturated esters .

- Ionic Liquids : Tetrabutylphosphonium bromide’s fully alkylated structure enhances thermal stability, making it suitable as a solvent or catalyst in high-temperature reactions .

Biological Relevance (3-Aminopropyl)triphenylphosphonium bromide accumulates in mitochondria due to its positive charge, enabling its use in studying oxidative stress .

Aromatic vs. Aliphatic Substituents

- Compounds with phenyl groups (e.g., butyltriphenylphosphonium bromide) exhibit stronger π-π interactions, improving stability in aromatic systems .

Research Findings and Trends

- Phase-Transfer Catalysis : Butyltriphenylphosphonium bromide’s balanced hydrophobicity and solubility make it effective in biphasic reactions .

- Green Chemistry : Tetrabutylphosphonium bromide is prioritized in ionic liquid formulations for its low toxicity and recyclability .

- Drug Development: Functionalized derivatives like the aminopropyl variant are gaining traction in precision medicine for site-specific drug delivery .

Preparation Methods

Solvent and Catalyst Systems

Methanol and ethanol are preferred solvents due to their polarity and ability to dissolve both phosphines and alkyl halides. In a patent for butyltriphenylphosphonium bromide, ethanol achieved 98% yield when combined with an anion-exchange resin catalyst (201×7 type). For this compound, analogous conditions could involve:

-

Solvent : Ethanol (5:1–10:1 molar ratio relative to phosphine).

-

Catalyst : 2–10 g of anion-exchange resin per mole of tributylphosphine.

Catalyst reuse is critical for cost efficiency. Experimental data from butyltriphenylphosphonium bromide synthesis show consistent yields (>93%) even after five catalyst cycles.

Temperature and Pressure Control

Reaction exothermicity necessitates precise temperature management. A stepwise protocol is recommended:

-

Dissolution phase : Heat to 50–60°C to dissolve tributylphosphine in ethanol.

-

Alkylation phase : Maintain 50–60°C during methyl bromide addition to prevent side reactions.

-

Post-reaction heating : Increase to 100–120°C for 5–8 hours to ensure completion.

Pressure regulation (9–10 kg/cm²) during alkyl halide addition minimizes volatilization.

Purification and Crystallization Strategies

Centrifugation and Recrystallization

Crude products are separated via centrifugation into solid and liquid phases. For butyltriphenylphosphonium bromide, centrifugation at 20°C followed by sub-zero crystallization (-15°C) yielded 98% purity. Recrystallization in methanol (2:5–3:5 product-to-solvent ratio) further elevates purity to ≥99%.

Drying Protocols

Vacuum drying at 65°C for 8–24 hours removes residual solvents without decomposing the product.

Comparative Analysis of Phosphonium Salt Syntheses

The table below extrapolates data from analogous preparations:

Challenges and Mitigation Strategies

Side Reactions

Protiodehalogenation (e.g., formation of methylbenzene from methyl chloride) may occur if alkyl halides are added too rapidly. Slow, dropwise addition under cooling mitigates this.

Catalyst Degradation

Anion-exchange resins lose efficacy after repeated use due to fouling. Washing with ethanol or acetone restores activity.

Scalability and Industrial Feasibility

Pilot-scale synthesis of butyltriphenylphosphonium bromide in 3,000 L reactors achieved 98% yield, demonstrating scalability. Key considerations for this compound:

-

Safety : Methyl bromide’s toxicity requires closed-system handling and scrubbers.

Environmental and Cost Considerations

Q & A

Q. Advanced

- Steric Effects : The n-butyl groups create a bulky environment, slowing nucleophilic attack but enhancing regioselectivity in Michael additions. Compare with triphenyl analogs (e.g., Methyltriphenylphosphonium bromide) where aryl groups stabilize ylides via resonance but limit substrate access .

- Electronic Effects : The electron-donating n-butyl groups increase ylide basicity, favoring reactions with electrophiles requiring stronger nucleophiles.

Optimization Strategy : - Vary reaction temperature (0–25°C) to balance reactivity and selectivity.

- Use kinetic studies (NMR monitoring) to identify rate-limiting steps .

How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) for this compound?

Advanced

Conflicting data may arise from impurities or polymorphic forms.

Resolution Protocol :

Reproduce Synthesis : Ensure strict anhydrous conditions to avoid hydrate formation.

DSC Analysis : Differentiate polymorphs via differential scanning calorimetry.

Cross-Validate Techniques : Compare NMR (purity), elemental analysis (stoichiometry), and HPLC (residual solvents) .

Example : If melting points vary (e.g., 210°C vs. 225°C), recrystallize from multiple solvents (ethanol, acetone) and analyze each batch .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Collect in sealed containers for halogenated waste; incinerate at >1,000°C to prevent toxic HBr emissions .

What mechanistic insights can be gained from kinetic studies of this compound in ylide-mediated reactions?

Q. Advanced

- Ylide Formation Kinetics : Monitor deprotonation rates via P NMR to assess base strength impacts (e.g., NaH vs. LDA).

- Substrate Scope Analysis : Test aldehydes with varying electronic profiles (electron-deficient vs. electron-rich) to map ylide electrophilicity.

- Isotopic Labeling : Use O quenching to confirm proton transfer steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.